![molecular formula C25H20FN3O2S B2486315 (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-43-2](/img/structure/B2486315.png)
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals with complex molecular structures, often characterized by their heterocyclic components and potential for biological activity. The synthesis and study of such compounds are crucial for the development of new materials, pharmaceuticals, and understanding fundamental chemical processes.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, including but not limited to, condensation, cyclization, and functional group transformations. An efficient approach for the regioselective synthesis involving similar structural moieties has been developed using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heterocyclic Compound Synthesis
A study by Moreno-Fuquen et al. (2019) describes an efficient approach for the regioselective synthesis of heterocyclic amides with potential applications in medicinal chemistry and material science. The methodology involves catalyst- and solvent-free conditions under microwave assistance, highlighting innovation in synthetic organic chemistry relevant to compounds with complex molecular structures similar to the one (Moreno-Fuquen et al., 2019).
Antitumor Activity
Research by Stevens et al. (1984) on imidazotetrazines illustrates the antitumor potential of compounds with intricate heterocyclic frameworks. Although the chemical structure differs, the strategic approach to synthesizing compounds with potential biological activities provides insights into the therapeutic applications of complex molecules (Stevens et al., 1984).
Medicinal Chemistry Applications
Catalysis and Drug Discovery
The synthesis of constrained cysteines and cyclopropanated oxazolones by Clerici et al. (1999) serves as a foundational approach for developing novel bioactive molecules. This research underlines the importance of innovative synthetic pathways in creating compounds with potential drug discovery applications (Clerici et al., 1999).
Proton Exchange Membranes
Research on comb-shaped poly(arylene ether sulfone)s by Kim et al. (2008) demonstrates the applicability of sulfonated compounds in fuel cell technology. Although focusing on polymer chemistry, this study showcases the broad utility of sulfanyl groups in scientific research, relevant to the compound (Kim et al., 2008).
Theoretical and Computational Studies
- Quantum Chemical Calculations: A study by Sarac (2020) employs density functional theory (DFT) to explore the molecular geometry, vibrational frequencies, and electronic properties of a novel compound. Such theoretical studies are crucial for understanding the physical and chemical properties of complex molecules, providing a basis for their application in various scientific fields (Sarac, 2020).
Safety And Hazards
The safety and hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions. For example, if the compound has shown promising biological activity, future research could involve optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties.
Propiedades
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-7-3-2-4-8-17)29-25(21)32-14-16-6-5-9-19(26)10-16/h2-10,12,30H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGHHXSJHQQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)
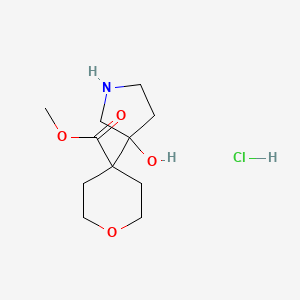

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)
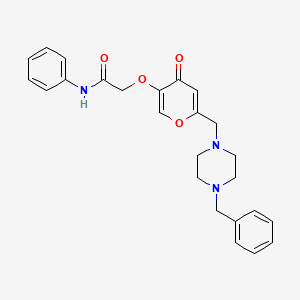
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
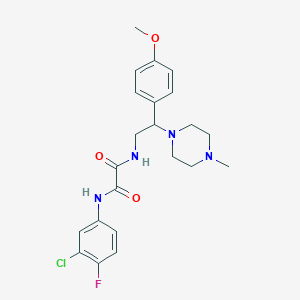
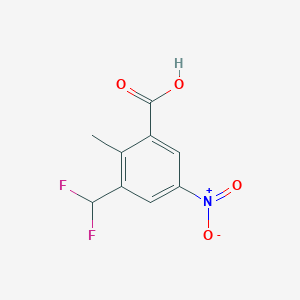
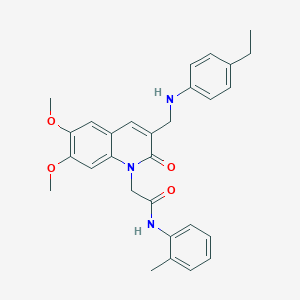
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
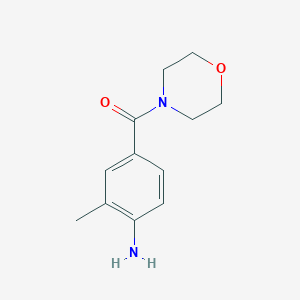
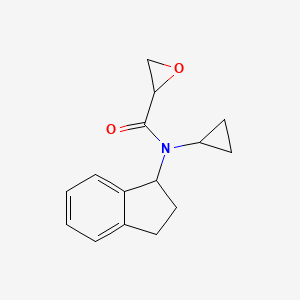
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)